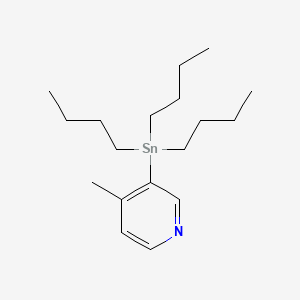

4-Methyl-3-(tributylstannyl)pyridine

Übersicht

Beschreibung

4-Methyl-3-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 3-position. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .

Wirkmechanismus

Target of Action

It’s known that organotin compounds like tributyltin can interact with a variety of biological targets, including enzymes and cellular structures, due to their high reactivity .

Mode of Action

Organotin compounds generally exert their effects through interactions with thiol groups in proteins, potentially altering protein function .

Biochemical Pathways

Organotin compounds can interfere with various cellular processes, including signal transduction and gene expression .

Pharmacokinetics

As a general rule, organotin compounds are absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the bile .

Result of Action

Organotin compounds can cause a variety of effects, including cytotoxicity, genotoxicity, and endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-(tributylstannyl)pyridine . For instance, pH and temperature can affect the stability and reactivity of organotin compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(tributylstannyl)pyridine typically involves the stannylation of 4-methyl-3-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.

Solvents: Tetrahydrofuran (THF) or toluene are commonly used solvents.

Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Stille coupling reactions, the product is typically a biaryl or a substituted alkene .

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(tributylstannyl)pyridine has several scientific research applications, including:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: It is used in the preparation of functional materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-5-(tributylstannyl)pyridine

- 2-Methyl-5-(tributylstannyl)pyridine

- 2-Methoxy-4-(tributylstannyl)pyridine

Comparison: 4-Methyl-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different electronic and steric properties, making it suitable for specific synthetic applications .

Biologische Aktivität

4-Methyl-3-(tributylstannyl)pyridine is an organotin compound that has garnered attention due to its potential biological activities. Organotin compounds, including those with pyridine moieties, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C15H25N

- CAS Number : 1204580-81-3

- Molecular Weight : 249.38 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Organotin compounds are known to influence several biochemical pathways, including:

- Enzyme Inhibition : Organotin compounds can inhibit enzymes involved in critical metabolic processes.

- Receptor Modulation : They may interact with receptors, altering signaling pathways that lead to various biological effects.

- Cell Proliferation : Some studies suggest that these compounds can affect cell cycle progression and apoptosis in cancer cells.

Biological Activity Overview

- Antimicrobial Activity :

-

Anticancer Properties :

- Organotin derivatives have been investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The specific mechanisms may involve the generation of reactive oxygen species (ROS) and interference with mitochondrial function.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Case Study: Anticancer Activity

A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and increased ROS production. The study reported an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate absorption and distribution in biological systems, with a tendency for accumulation in liver tissues. Further investigations are necessary to fully elucidate its metabolic pathways and excretion profiles.

Eigenschaften

IUPAC Name |

tributyl-(4-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTITYJVFYFDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656826 | |

| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-81-3 | |

| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.